2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-11-7(2-3-12-4-7)5-9-10-6(8)13-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOMLKFIXVINFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NN=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the thiadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,3,4-Thiadiazoles
Key Observations :
- Electrophilic Reactivity: Bromine at position 2 facilitates nucleophilic substitution (e.g., with amines or thiols), as seen in analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . The 3-methoxyoxolan group in the target compound may moderate reactivity compared to electron-withdrawing groups (e.g., CF₃ or NO₂) .
- Steric Effects : Bulky substituents like 3-methoxyoxolan reduce reaction rates in comparison to smaller groups (e.g., CH₃ or Br) .
Physical and Chemical Properties
- Solubility : The 3-methoxyoxolan group improves solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to purely aromatic or halogenated analogues .
- Stability : Crystallographic studies of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine reveal planar thiadiazole rings and hydrogen-bonded dimers, suggesting similar stability for the target compound .
Biological Activity
2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole is a compound within the thiadiazole family, known for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing particularly on its anticancer, antimicrobial, and anticonvulsant activities.
Structural Characteristics
The molecular formula of this compound is . The compound features a bromine atom and a methoxy group attached to a thiadiazole ring, which contributes to its biological activity.
Anticancer Activity
Research has shown that various thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives can inhibit the proliferation of various cancer cell lines:
These findings indicate a promising potential for 2-bromo substituted thiadiazoles in cancer therapy.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives exhibited significant activity against various pathogens:
| Compound Type | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus | Moderate | |
| 1,3,4-Thiadiazole Derivatives | Escherichia coli | Significant |
The presence of the bromine and methoxy groups in the structure may enhance the interaction with microbial targets.
Anticonvulsant Activity
Some studies have indicated that thiadiazole compounds possess anticonvulsant properties. For instance:
- Compound Analysis : A study reported that certain thiadiazoles showed efficacy in MES and PTZ models of seizure.
The structure-activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can significantly influence anticonvulsant activity.
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various 2-amido-1,3,4-thiadiazole derivatives and evaluated their anticancer activity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. One derivative exhibited an IC50 of against SK-OV-3 cells .
- Comparative Studies : Comparative studies involving different derivatives highlighted that those with methoxy substitutions tended to show enhanced anticancer activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
